![molecular formula C18H15N3OS2 B2838361 2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide CAS No. 1253398-56-9](/img/structure/B2838361.png)
2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide
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Description
2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide, also known as BTZ043, is a chemical compound that has been extensively studied for its potential as a new tuberculosis drug.
Scientific Research Applications
Chemical Synthesis and Biological Activity
The chemical structure of 2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide is related to various benzothiazine derivatives, which have been widely studied for their biological activities. A novel series of compounds structurally related to benzothiazines, such as 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl) acetamides, have been synthesized and tested for antibacterial and antifungal activities. These compounds showed excellent activity against a panel of microorganisms and good cytotoxic activities, highlighting the potential of benzothiazine derivatives in antimicrobial and cytotoxic applications (Devi, Shahnaz, & Prasad, 2022).
Antimicrobial Studies
Another study focused on synthesizing benzothiazolyl-amide derivatives, aiming to investigate their antimicrobial activities. Despite the effort, the synthesized N-(Benzothiazol-2-yl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl) acetamide derivatives did not exhibit significant activity against the tested organisms, suggesting the importance of structural modifications to enhance biological activity (Özdemir et al., 2011).
Cytotoxicity and Antitumor Properties
Further research into benzothiazine derivatives has revealed their potential in antitumor applications. Novel 2-substituted benzothiazole derivatives containing the benzylamine moiety have been synthesized and evaluated for their inhibitory activity against monoamine oxidase enzymes. These compounds exhibited selective inhibitory activity, suggesting their potential in the development of therapeutic agents for diseases associated with monoamine oxidase dysfunction, such as depression and Parkinson's disease (Kaya et al., 2016).
properties
IUPAC Name |
2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS2/c19-10-11-21(15-7-2-1-3-8-15)17(22)13-24-18-20-16-9-5-4-6-14(16)12-23-18/h1-9H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGTWVMBIZEPIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N=C(S1)SCC(=O)N(CC#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide |
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